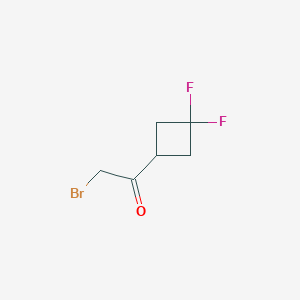
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H7BrF2O and a molecular weight of 213.02 . It is used in various chemical reactions and has potential applications in different fields of chemistry.
Physical And Chemical Properties Analysis
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one has a predicted boiling point of 216.6±40.0 °C and a predicted density of 1.62±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of various brominated compounds, showcasing methodologies that could be applied to or inspire approaches for synthesizing and studying "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one". For instance, the study of small-ring compounds such as 3-Methylenecyclobutyl bromide and 1-Methylcyclobut-2-enyl bromide highlights synthetic pathways and solvolysis rates that might be relevant (Kiefer & Roberts, 1962).
Polymer and Macromolecule Construction
The development of polymers with controlled molecular architecture using dendritic macromolecules presents a potential application in material science. The convergent growth approach described for topological macromolecules could offer a template for designing and synthesizing materials with specific properties, where "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" might serve as a precursor or building block (Hawker & Fréchet, 1990).
Crystal Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of bromo-derivatives emphasize the importance of understanding molecular interactions and packing in solid-state chemistry. Such analyses provide a foundation for predicting and controlling the properties of new compounds, which could extend to "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" (González-Montiel et al., 2015).
Advanced Organic Synthesis Techniques
Research into regio- and chemoselective bromination of complex organic molecules, as well as the development of methods for efficient preparation of bromoallylic alcohol adducts, reflects the ongoing advancement in organic synthesis techniques. These studies highlight strategies that could be directly applicable or adapted for the synthesis and functionalization of "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" and similar molecules (Shirinian et al., 2012; Novikov & Sampson, 2003).
Computational Studies and Reaction Mechanisms
Computational studies investigating the reactions between imidazole and various 2-bromo-1-arylethanones provide insight into reaction mechanisms, electronic structures, and potential reactivity. Such computational analyses can be crucial for understanding the reactivity and potential applications of "2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one" in organic synthesis and other chemical processes (Erdogan & Erdoğan, 2019).
Eigenschaften
IUPAC Name |
2-bromo-1-(3,3-difluorocyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDFQFSCXCDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

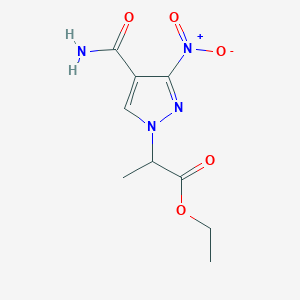
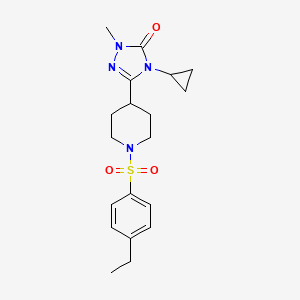
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2894354.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)
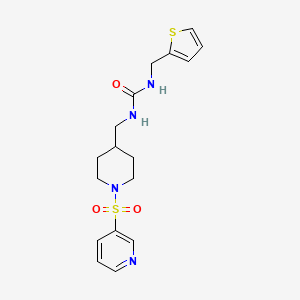
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
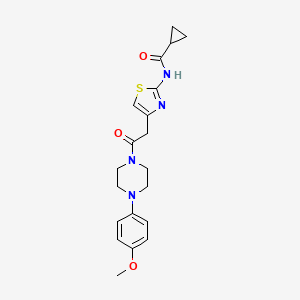
![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)
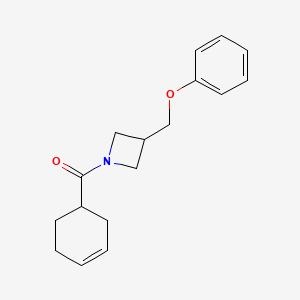
![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
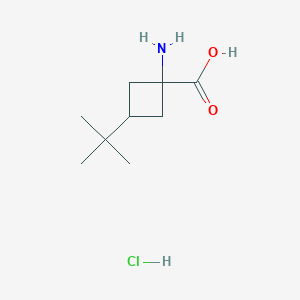
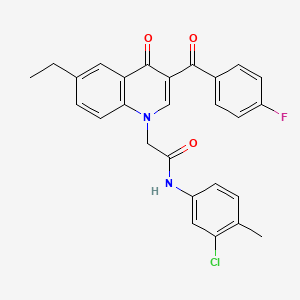
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)